6-(Pyrrolidin-3-yl)nicotinic acid
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Overview
Description
6-(Pyrrolidin-3-yl)nicotinic acid is an organic compound that features a pyrrolidine ring attached to a nicotinic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both the pyrrolidine and nicotinic acid groups allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-3-yl)nicotinic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the nicotinic acid framework. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrrolidine ring can be synthesized from acyclic precursors through a series of cyclization reactions . The nicotinic acid moiety can be introduced via coupling reactions, often using reagents such as aryl diazonium chlorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-3-yl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nicotinic acid moiety to its reduced forms.
Substitution: The pyrrolidine ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinyl nicotinic acid oxides, while reduction can produce reduced nicotinic acid derivatives .
Scientific Research Applications
6-(Pyrrolidin-3-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-3-yl)nicotinic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The nicotinic acid moiety may also play a role in binding to receptors or other biological molecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and nicotinic acid analogs. Examples are:
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Nicotinic acid:
Uniqueness
6-(Pyrrolidin-3-yl)nicotinic acid is unique due to the combination of the pyrrolidine ring and nicotinic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to its individual components .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-pyrrolidin-3-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-1-2-9(12-6-8)7-3-4-11-5-7/h1-2,6-7,11H,3-5H2,(H,13,14) |
InChI Key |
OFOSKRVZHLCARK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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